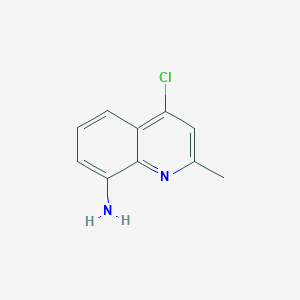

4-Chloro-2-methylquinolin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWJSOSXWPQJXFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 4 Chloro 2 Methylquinolin 8 Amine

Nucleophilic Substitution Reactions at the C-4 Chloro Position

The chloro substituent at the C-4 position of the quinoline (B57606) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of quinoline chemistry, allowing for the introduction of a wide array of functional groups. The electron-withdrawing nature of the quinoline nitrogen activates the C-4 position, making it electrophilic and prone to attack by nucleophiles.

Amination with Primary and Secondary Amines

The displacement of the C-4 chloro group by primary and secondary amines is a well-established method for synthesizing 4-aminoquinoline (B48711) derivatives. nih.gov These reactions typically proceed by attacking the amine nucleophile at the C-4 carbon, followed by the elimination of the chloride leaving group. nih.gov Studies on various 4-chloroquinolines show that these reactions can be conducted under several conditions, including high temperatures in solvents like alcohol or DMF, or even neat (using an excess of the amine as the solvent). nih.gov

The reactivity can be enhanced through catalysis. Brønsted or Lewis acids can be used to activate the quinoline ring, which is particularly effective for less nucleophilic amines like anilines. nih.gov Conversely, the use of a base is often beneficial when using secondary amine nucleophiles. nih.gov Microwave-assisted synthesis has also been shown to be a highly efficient method, significantly reducing reaction times and often improving yields. nih.govresearchgate.net For example, the reaction of 4-chloro-2-methylquinoline (B1666326) with various amines has been successfully achieved under microwave irradiation, yielding 4-amino-2-methylquinoline derivatives in good yields. researchgate.net

Table 1: Examples of Amination Reactions on 4-Chloroquinoline (B167314) Analogues This table presents data from reactions on analogous 4-chloroquinoline compounds to illustrate the expected reactivity.

| Starting Material | Amine Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-2-methylquinoline | Various amines | p-Toluenesulfonic acid (TsOH), Microwave, 120°C, 1h | 4-Substituted-amino-2-methylquinolines | 55-89% | researchgate.net |

| 4,7-Dichloroquinoline | N,N-Dimethyl-ethane-1,2-diamine | 120-130°C, 6-8h | N'-(7-Chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | - | - |

| 4-Chloroquinolines | Alkylamines | Alcohol or DMF, >120°C, >24h | 4-Alkylaminoquinolines | - | nih.gov |

Thiolation and Oxygen Nucleophile Reactions

Similar to amination, the C-4 chloro group can be displaced by sulfur and oxygen nucleophiles. Thiolation, the reaction with a thiol or its conjugate base (thiolate), introduces a sulfur linkage at the C-4 position. Research on analogous compounds like 2-chloro-4-methylquinolines demonstrates successful reactions with sulfur nucleophiles. researchgate.net For instance, reacting 2,4-dichloro-8-methylquinoline (B1596889) with thiourea (B124793) leads to the formation of a thione at the 4-position, showcasing the reactivity of the chloro group towards sulfur reagents. mdpi.com

Reactions with oxygen nucleophiles, such as alkoxides or hydroxides, can also occur. While 2-chloroquinolines are often reported to be more reactive towards methoxide (B1231860) than their 4-chloro counterparts, these reactions are still a viable pathway for derivatization. researchgate.net The reaction of 4-chloroquinolines with oxygen nucleophiles can be influenced by reaction conditions, including the choice of solvent and the presence of catalysts.

Reactions Involving the C-8 Amine Functionality

The 8-amino group is a versatile functional handle that behaves as a typical aromatic amine, allowing for various modifications such as acylation, alkylation, and sulfonylation. wikipedia.org It also enables diazotization, a critical transformation that opens pathways to a wide range of other functional groups. The 8-aminoquinoline (B160924) moiety is frequently used as a bidentate directing group in C-H activation reactions, highlighting the importance of its N-functionalized derivatives. wikipedia.orgresearchgate.net

Acylation, Alkylation, and Sulfonylation of the Amine

The nitrogen of the 8-amino group can readily react with electrophiles like acyl chlorides, alkyl halides, and sulfonyl chlorides to form amides, alkylamines, and sulfonamides, respectively.

Acylation: The reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of a coupling agent or base yields N-acyl-8-aminoquinolines. Studies on 8-aminoquinoline show that it can be condensed with N-Boc protected amino acids, and subsequently with other carboxylic acids like ferulic or lipoic acid, to create complex amide derivatives. nih.gov Chemoselective acylation can be a challenge in molecules with multiple reactive sites; for example, in 2-amino-8-quinolinol, reaction conditions determine whether acylation occurs at the amino or the hydroxyl group. researchgate.net

Alkylation: The 8-amino group can be alkylated by reacting with alkyl halides. acs.org This reaction can proceed to form secondary or tertiary amines. For instance, N-(2-(1H-indol-3-yl)ethyl)-2-chloroacetamide reacts with 8-aminoquinoline to yield the corresponding N-alkylated product. nih.gov

Sulfonylation: The reaction with sulfonyl chlorides provides the corresponding sulfonamides. Copper-catalyzed sulfonylation of 8-aminoquinoline amides has been shown to occur regioselectively at the C-5 position of the quinoline ring, a reaction directed by the C-8 amide group. acs.orgresearchgate.net Direct N-sulfonylation of the 8-amino group itself is also a standard transformation for aromatic amines.

Table 2: Examples of N-Functionalization Reactions on 8-Aminoquinoline Analogues This table presents data from reactions on 8-aminoquinoline and its derivatives to illustrate expected reactivity.

| Starting Material | Reagent | Product Type | Conditions | Reference |

|---|---|---|---|---|

| 8-Aminoquinoline | N-Boc-β-alanine | Amide | TBTU, DIPEA, DMF, 0°C to rt | nih.gov |

| 8-Aminoquinoline | 2-Chloroacetamide derivative | Alkylated Amine | NaI, DIPEA, DMF, 80°C | nih.gov |

| 8-Aminoquinoline | 3-(2-Bromoethyl)-5-methoxy-1H-indole | Secondary Amine | K₂CO₃, Acetone, Reflux | nih.gov |

Diazotization and Subsequent Transformations

The 8-amino group can undergo diazotization when treated with a source of nitrous acid (e.g., sodium nitrite (B80452) under acidic conditions) to form a diazonium salt. This intermediate is highly valuable in synthesis as the diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of halogens (Cl, Br, I), cyano (-CN), hydroxyl (-OH), and other functional groups at the C-8 position. Patent literature describes the diazotization of 8-aminoquinoline and its subsequent coupling with other aromatic compounds to form azo dyes and fluorescent reagents. google.compatsnap.com

Reactivity at the C-2 Methyl Group

The methyl group at the C-2 position of the quinoline ring (a quinaldine (B1664567) derivative) exhibits significant reactivity due to the acidifying effect of the adjacent aromatic ring system. The protons on this methyl group are acidic enough to be removed by a strong base, forming a carbanion. This nucleophilic species can then participate in various C-C bond-forming reactions.

A primary mode of reactivity is the condensation with aldehydes, such as benzaldehyde, to form styrylquinolines. researchgate.net This reaction proceeds via an aldol-type condensation mechanism, where the initial carbanion attacks the aldehyde carbonyl group, followed by dehydration to yield the conjugated styryl product. researchgate.net This transformation can be promoted by various catalysts and conditions, including microwave irradiation. researchgate.net

Furthermore, the C-2 methyl group can be oxidized to a carboxylic acid group (quinaldic acid). youtube.com This oxidation requires specific reagents to avoid the oxidation of the quinoline ring itself. youtube.com The resulting quinoline-2-carboxylic acid is a valuable synthetic intermediate. Control experiments in some syntheses have shown that 2-methylquinoline (B7769805) can be oxidized to quinoline-2-carbaldehyde under specific conditions (e.g., using TBHP and I₂). nih.govacs.org

Electrophilic Aromatic Substitution on the Quinoline Ring of 4-Chloro-2-methylquinolin-8-amine

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The substituents on the this compound molecule further influence the electron density and regioselectivity of such reactions. The 8-amino group is a strong activating group and is ortho-, para-directing. Conversely, the 4-chloro group is a deactivating group, and the 2-methyl group is a weak activating group.

A comprehensive review of the scientific literature reveals a notable scarcity of documented research specifically detailing the electrophilic aromatic substitution reactions—such as nitration, sulfonation, or halogenation—directly on the quinoline ring of this compound. While studies on related quinoline derivatives exist, the specific electronic and steric environment of this compound makes direct extrapolation of their reactivity patterns speculative.

For instance, the Mannich reaction, a type of electrophilic aminoalkylation, has been reported on the related compound 4-chloro-2-methylquinoline-8-ol. mdpi.com In this case, the highly activating hydroxyl group at the 8-position directs the electrophilic substitution to the 7-position. mdpi.com However, the reactivity and regioselectivity would be significantly different with an amino group at the 8-position. The amino group is also strongly activating, but its directing effects and the potential for side reactions under various electrophilic conditions would require specific experimental investigation.

The lack of published data suggests that this particular area of its chemical reactivity is not extensively explored or that the outcomes of such reactions may be complex, potentially leading to mixtures of products or undesired side reactions involving the amino group. Further experimental studies are necessary to fully elucidate the behavior of this compound under various electrophilic aromatic substitution conditions.

Synthesis of Hybrid Molecules Incorporating the this compound Moiety

The structural framework of this compound makes it an attractive building block for the synthesis of hybrid molecules, which are new chemical entities combining two or more pharmacophoric units to create a single molecule with potentially enhanced or synergistic biological activities. The primary amino group at the 8-position and the reactive chloro group at the 4-position serve as key handles for derivatization and the linkage to other molecular fragments.

While specific examples of hybrid molecules synthesized directly from this compound are not extensively reported in the available literature, general synthetic strategies employed for related 4-aminoquinoline scaffolds can be considered. These approaches often involve the functionalization of the amino group or the substitution of the chloro group.

One common strategy involves the reaction of the amino group with various electrophilic partners to form amides, sulfonamides, or ureas. For example, the amino group can be acylated with carboxylic acids or their derivatives to introduce a wide range of functionalities. Similarly, reaction with sulfonyl chlorides would yield sulfonamides.

Another approach is the utilization of the chloro group at the 4-position, which is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, including amines, thiols, and alcohols, thereby linking the quinoline core to other heterocyclic or acyclic moieties. Research on related 4-chloroquinolines has demonstrated the feasibility of such substitutions to create diverse molecular architectures. mdpi.comscholaris.canih.gov For instance, studies on 4-chloro-7-substituted quinolines have shown that the chloro group can be displaced by various amines to generate novel 4-aminoquinoline derivatives. nih.gov

The synthesis of hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus and a 2-pyrazoline (B94618) fragment has been reported, showcasing a strategy where the amino group of the quinoline is part of a linker connecting to another heterocyclic system. scholaris.ca Although the starting material is different, this highlights a viable synthetic pathway for creating complex hybrid structures from aminoquinoline building blocks.

The following table outlines potential derivatization reactions based on the functional groups present in this compound, drawing parallels from the reactivity of similar compounds.

| Functional Group | Reaction Type | Potential Reagents | Potential Product Class |

| 8-Amino Group | Acylation | Carboxylic acid, Acid chloride, Anhydride | Amides |

| 8-Amino Group | Sulfonylation | Sulfonyl chloride | Sulfonamides |

| 8-Amino Group | Urea/Thiourea formation | Isocyanate, Isothiocyanate | Ureas, Thioureas |

| 4-Chloro Group | Nucleophilic Aromatic Substitution | Amines, Thiols, Alcohols | 4-Amino-, 4-Thio-, 4-Alkoxy- quinolines |

Further research is required to explore these synthetic avenues specifically for this compound and to evaluate the properties of the resulting hybrid molecules.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 Chloro 2 Methylquinolin 8 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural analysis of organic molecules, including quinoline (B57606) derivatives. researchgate.netresearchgate.net It provides detailed information about the chemical environment of individual atoms. uncw.edu

One-dimensional (1D) NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic skeleton of a molecule. In the case of 4-Chloro-2-methylquinolin-8-amine, the ¹H NMR spectrum would reveal distinct signals for the aromatic protons on the quinoline core and the methyl group protons. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the amino and methyl groups.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules. researchgate.net

COSY (Correlation Spectroscopy) helps establish proton-proton (¹H-¹H) coupling networks, identifying which protons are adjacent to each other in the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is invaluable for piecing together the complete molecular structure and confirming the substitution pattern on the quinoline ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts are based on analogous structures and known substituent effects on the quinoline ring system. Actual experimental values may vary.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | C | - | ~158 |

| 3 | H | ~6.8 | ~122 |

| 4 | C | - | ~145 |

| 5 | H | ~7.2 | ~128 |

| 6 | H | ~6.9 | ~115 |

| 7 | H | ~7.4 | ~129 |

| 8 | C | - | ~140 |

| 8a | C | - | ~148 |

| 4a | C | - | ~125 |

| CH₃ | H | ~2.5 | - |

| CH₃ | C | - | ~25 |

| NH₂ | H | ~4.5 (broad) | - |

Advanced NMR techniques can provide insights into the three-dimensional structure and dynamic behavior of molecules in solution. For quinoline derivatives, these studies can reveal information about:

Conformational Preferences: The orientation of substituents, such as the amino group, relative to the quinoline ring can be investigated.

Intermolecular Interactions: NMR studies have shown that quinoline derivatives can engage in π-π stacking interactions, leading to concentration-dependent chemical shift changes. uncw.eduuncw.edu These interactions are influenced by the placement of substituents on the quinoline rings. uncw.edu The dipole moments of different quinoline derivatives can vary significantly, affecting their conformations. uncw.edu

Dynamic Processes: Temperature-dependent NMR studies can reveal information about the rates of conformational changes or other dynamic processes occurring in the molecule.

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. mdpi.com For this compound (C₁₀H₉ClN₂), HRMS would be used to confirm this exact elemental composition. The presence of chlorine is readily identified by the characteristic isotopic pattern, with the M+2 peak being approximately one-third the intensity of the molecular ion peak. miamioh.edu

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. researchgate.net Analysis of these fragments can help to confirm the connectivity of atoms within the molecule. For quinoline derivatives, common fragmentation pathways include the loss of small neutral molecules. rsc.org The fragmentation of aromatic compounds often results in stable molecular ions. libretexts.org The principal fragmentation for chloro compounds is the loss of the halogen. miamioh.edu

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment | m/z (mass-to-charge ratio) | Description |

| [M]⁺ | 192/194 | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| [M-Cl]⁺ | 157 | Loss of a chlorine atom |

| [M-CH₃]⁺ | 177/179 | Loss of a methyl group |

| [M-HCN]⁺ | 165/167 | Loss of hydrogen cyanide from the quinoline ring |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of specific functional groups. researchgate.net

In the case of this compound, these techniques would be used to confirm the presence of key functional groups:

N-H Stretching: The amino group (NH₂) will exhibit characteristic stretching vibrations in the IR spectrum, typically in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the quinoline ring's double bonds will produce a series of sharp bands in the 1400-1650 cm⁻¹ region. dergipark.org.tr

C-Cl Stretching: The carbon-chlorine bond will have a characteristic stretching vibration in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the aromatic ring system, which may be weak or absent in the IR spectrum.

Table 3: Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl (C-H) | Stretching | 2850 - 2960 |

| C=C / C=N (aromatic ring) | Stretching | 1400 - 1650 |

| Amino (N-H) | Bending | 1550 - 1650 |

| C-Cl | Stretching | 600 - 800 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for determining the precise atomic and molecular structure of a compound in its crystalline solid state. This technique provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions, which are crucial for understanding the physicochemical properties and biological activity of quinoline derivatives.

In another example, the crystal structure of 5-chloroquinolin-8-yl acrylate (B77674) was elucidated using single-crystal X-ray diffraction. hsetdata.com The data confirmed that this derivative also crystallizes in the monoclinic space group P2₁/c. hsetdata.com The collection of diffraction data was performed using Mo Kα radiation (λ = 0.71073 Å). hsetdata.com Such studies are invaluable for confirming the successful synthesis of the target molecule and for understanding the spatial arrangement of substituents on the quinoline core.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, yielding detailed information on bond lengths, bond angles, and torsional angles.

Table 1: Example Crystallographic Data for a Substituted Chloroquinoline Derivative

| Parameter | 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate mdpi.com | 5-chloroquinolin-8-yl acrylate hsetdata.com |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |

| Key Interactions | Hydrogen bonding, π–π stacking | - |

| Centroid-Centroid Distance | 3.96 Å | - |

Note: This table presents data for related compounds to illustrate the type of information obtained from X-ray crystallography.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most widely used techniques in this context.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture in a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is particularly common. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, often consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The purity of newly synthesized quinoline derivatives is frequently confirmed by HPLC, often coupled with a mass spectrometry (MS) detector (LC-MS) to provide structural information on the separated components. For example, the purity of novel antileishmanial 2-substituted quinolines was monitored using a Solid Phase Extraction (SPE) followed by an HPLC-Diode Array Detection (DAD) method. researchgate.net This method utilized a tC₁₈ cartridge for sample preparation and a gradient elution with either acetonitrile and sodium phosphate (B84403) buffer or methanol and acetate (B1210297) buffer to achieve separation. researchgate.net

A specific RP-HPLC method for the analysis of 2-(Chloromethyl)quinoline has been developed using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This demonstrates the tailored approach often required to achieve optimal separation for a given quinoline derivative.

Table 2: Example HPLC Conditions for the Analysis of Quinoline Derivatives

| Parameter | Method for 2-(Chloromethyl)quinoline sielc.com | Method for Antileishmanial Quinolines researchgate.net |

| Technique | Reversed-Phase HPLC | SPE/HPLC/DAD |

| Column | Newcrom R1 | tC₁₈ |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Gradient of Acetonitrile/Sodium Phosphate Buffer or Methanol/Acetate Buffer |

| Detection | Not specified (typically UV) | Diode Array Detection (DAD) |

Note: This table provides examples of HPLC methods for related compounds to illustrate typical experimental parameters.

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

GC coupled with Mass Spectrometry (GC-MS) is a highly sensitive and specific method for identifying and quantifying components in a mixture. A method for the determination of quinoline in textiles has been established using GC-MS with a DB-5MS capillary column. madison-proceedings.com The oven temperature was programmed to increase from 90°C to 260°C to facilitate the separation of components. madison-proceedings.com This method demonstrates the utility of GC-MS for the analysis of quinoline-based compounds in various matrices.

Table 3: Example GC-MS Conditions for the Analysis of Quinoline

| Parameter | Method for Quinoline in Textiles madison-proceedings.com |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | DB-5MS (30 m x 0.25 mm x 0.5 µm) |

| Carrier Gas | Helium (1.0 mL/min) |

| Inlet Temperature | 250°C |

| Oven Program | 90°C (2 min), then 20°C/min to 260°C (hold 3 min) |

| Detection | Mass Spectrometry |

Note: This table provides an example of a GC-MS method for the parent compound, quinoline, to illustrate typical experimental parameters.

The selection of the appropriate chromatographic technique and conditions is crucial for achieving the desired separation and for accurately assessing the purity of this compound and its derivatives. Validation of these analytical methods is also a critical step to ensure their accuracy, precision, and reliability.

Computational and Theoretical Investigations of 4 Chloro 2 Methylquinolin 8 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. These methods provide insights into the distribution of electrons, orbital energies, and reactivity, which are crucial for understanding a molecule's behavior and for designing new compounds with desired characteristics. For quinoline (B57606) derivatives, DFT calculations have been successfully used to explore optimized geometries, electronic structures, and spectroscopic properties, showing good agreement with experimental data. researchgate.netrsc.org

In studies of various quinoline derivatives, the HOMO is typically distributed over the electron-rich regions of the quinoline ring system, while the LUMO is often localized on the heterocyclic part of the molecule. researchgate.netnih.gov For 4-Chloro-2-methylquinolin-8-amine, the electron-donating amino group at the C8 position and the methyl group at C2 would be expected to raise the energy of the HOMO, increasing its electron-donating capability. Conversely, the electron-withdrawing chlorine atom at the C4 position would tend to lower the energy of the LUMO, making the molecule a better electron acceptor.

The molecular electrostatic potential (MEP) surface is another vital tool that maps the charge distribution on the molecule's surface. It helps to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP surface would likely show a negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the amino group, indicating sites susceptible to electrophilic attack. Regions around the chlorine atom and hydrogen atoms would likely exhibit a positive potential (blue), indicating sites for nucleophilic attack.

Table 1: Representative FMO Energies for Related Quinoline Structures Note: These values are illustrative, based on published data for analogous compounds, and are not the result of new calculations on this compound.

| Compound/Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Source |

| (8-amino)quinoline-Re(CO)₃Cl Complex | -5.7 | -2.3 | 3.4 | nih.gov |

| (4-amino)phenanthridine-Re(CO)₃Cl Complex | -5.7 | -2.3 | 3.4 | nih.gov |

| Substituted quinoline derivative 1 | -5.98 | -1.97 | 4.01 | researchgate.net |

| Substituted quinoline derivative 2 | -6.04 | -2.41 | 3.63 | researchgate.net |

Computational chemistry can predict the most likely pathways for chemical reactions by calculating the energies of reactants, transition states, and products. For this compound, a key reaction of interest is the nucleophilic substitution of the chlorine atom at the C4 position. Experimental studies on related compounds, such as 4-chloro-8-methylquinolin-2(1H)-one, confirm that the 4-chloro group is susceptible to nucleophilic substitution, allowing for the synthesis of various 4-substituted derivatives. mdpi.com

Theoretical calculations would likely confirm that the C4 carbon is highly electrophilic due to the electron-withdrawing effect of both the adjacent nitrogen atom and the chlorine atom. Computational modeling could be used to:

Calculate the activation energies for the substitution with different nucleophiles (e.g., amines, thiols).

Determine whether the reaction proceeds through an SNAr (addition-elimination) or other mechanism.

Investigate the influence of the 8-amino and 2-methyl groups on the reaction rate and regioselectivity.

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interaction. Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-protein complex over time in a simulated physiological environment. nih.govmdpi.com

The quinoline scaffold is present in numerous biologically active compounds, and its derivatives have been extensively studied using docking and MD simulations against various targets. nih.govnih.gov For instance, 4-aminoquinolines are well-known antimalarial agents, and docking studies have explored their interactions with targets like Plasmodium falciparum dihydrofolate reductase and hematin. ugm.ac.id Other quinoline derivatives have been investigated as inhibitors of acetylcholinesterase for Alzheimer's disease, various protein kinases in cancer, and HIV reverse transcriptase. nih.govmdpi.comnih.govjocpr.com

For this compound, docking studies would be essential to hypothesize its potential biological targets. The simulations would typically reveal key interactions such as:

Hydrogen bonds: The 8-amino group and the quinoline nitrogen are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The quinoline ring system can engage in π-π stacking or other hydrophobic interactions with aromatic residues in a binding pocket. jocpr.com

Halogen bonds: The chlorine atom at C4 could potentially form halogen bonds with electron-donating atoms in the receptor.

MD simulations would then assess the stability of these predicted binding poses, providing insights into the flexibility of the ligand and the protein, and calculating binding free energies to rank potential inhibitors more accurately. nih.govmdpi.com

Table 2: Examples of Biological Targets for Quinoline Derivatives Studied by Docking/MD

| Quinoline Derivative Class | Biological Target | Therapeutic Area | Key Interactions Noted | Source |

| 4-Aminoquinoline-1,3,5-triazines | PfDHFR | Antimalarial | Interaction with S108 residue | ugm.ac.id |

| Dihydroxyl-quinolines | Acetylcholinesterase | Alzheimer's Disease | Intermolecular hydrogen bonds | nih.gov |

| Quinoline-3-carboxamides | ATM Kinase | Cancer | High selectivity and stable interactions | mdpi.com |

| 2-Chloro-quinoline derivatives | HIV Reverse Transcriptase | Antiviral | π-π stacking with aromatic residues (TYR188, PHE227) | nih.govjocpr.com |

| 8-Aminoquinoline-melatonin hybrids | Amyloid-β, Cholinesterases | Alzheimer's Disease | Metal chelation, inhibition of Aβ aggregation | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). asianpubs.orgresearchgate.net These models are built by calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic) for a training set of molecules with known activities or properties. A regression model is then developed to predict the activity/property of new, untested compounds.

The 4-aminoquinoline (B48711) class has been the subject of numerous QSAR studies, particularly for antimalarial activity. nih.govnih.govresearchgate.netmdpi.com These studies have successfully built models that correlate structural features with activity against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum. nih.gov Key findings from such QSAR studies on aminoquinolines often highlight the importance of:

The nature and length of the side chain at the 4-amino position. nih.gov

The electronic properties of substituents on the quinoline ring.

The presence of specific atoms like nitrogen and oxygen at certain topological distances. nih.gov

A QSAR model including this compound would involve calculating descriptors that quantify its unique structural features: the chloro group at C4, the methyl group at C2, and the amino group at C8. These descriptors would then be used to predict its activity based on models developed from larger libraries of quinoline derivatives. Similarly, QSPR models can predict properties like solubility, boiling point, or corrosion inhibition potential. researchgate.netnih.govnih.gov

Table 3: Summary of Statistical Parameters from Representative QSAR Models for Aminoquinolines

| Model Description | Statistical Parameters | Application | Source |

| 3D-QSAR for 4-aminoquinoline-1,3,5-triazines | R² = 0.881, Q² = 0.773 | Antimalarial (PfDHFR inhibitors) | ugm.ac.id |

| SMILES-based QSAR for 112 aminoquinolines | r² > 0.85 (subtraining), r² > 0.78 (validation) | Antimalarial | nih.gov |

| CoMFA/CoMSIA for 349 quinoline derivatives | r²test CoMSIA = 0.876, r²test 2D-QSAR = 0.845 | Antimalarial (P. falciparum) | mdpi.com |

| MLR-based QSAR for 7-chloro-4-aminoquinolines | Statistically significant models developed | Antimalarial | asianpubs.org |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods, especially DFT, are highly effective at predicting various spectroscopic parameters, including vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netdergipark.org.tr These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra. acs.orgmdpi.com

For this compound, DFT calculations could predict its vibrational spectrum. The calculations would identify characteristic peaks, such as N-H stretching from the amino group, C-Cl stretching, and various C-H and quinoline ring vibrations. Studies on the structurally similar 4-amino-2-methyl-8-(trifluoromethyl)quinoline have shown excellent agreement between DFT-calculated and experimental FT-IR and FT-Raman spectra. dergipark.org.tr

Similarly, NMR chemical shifts can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com By comparing the calculated spectrum with the experimental one, a definitive assignment of all proton and carbon signals can be achieved.

Conformational analysis, also performed using computational methods, explores the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, this would involve studying the rotation around the C8-NH₂ bond and any potential out-of-plane puckering. Identifying the lowest energy conformer is crucial as it represents the most populated state of the molecule and is the relevant structure for use in docking and QSAR studies.

Applications of 4 Chloro 2 Methylquinolin 8 Amine in Organic Synthesis and Materials Science Research

4-Chloro-2-methylquinolin-8-amine as a Versatile Building Block for Complex Heterocyclic Systems

The strategic placement of a reactive chlorine atom and an amino group on the quinoline (B57606) core makes this compound a potent precursor for the synthesis of complex polycyclic and heterocyclic systems. The reactivity of the molecule can be directed towards either the 4-position via nucleophilic aromatic substitution (SNAr) or the 8-amino group through conventional amine chemistry.

The chlorine atom at the C4 position of the quinoline ring is highly susceptible to nucleophilic displacement. This reactivity is well-documented for various 4-chloroquinolines, which readily react with a wide range of nucleophiles including amines, thiols, and alkoxides. mdpi.comresearchgate.net This allows for the introduction of diverse functionalities at this position. For instance, reaction with primary or secondary amines would yield 4-amino-substituted quinolines, while reaction with thiols would produce 4-thioether derivatives.

Concurrently, the 8-amino group can participate in a host of classical transformations. It can be acylated to form amides, condensed with aldehydes or ketones to generate Schiff bases, or diazotized to produce a highly versatile diazonium salt. This diazonium intermediate can then undergo various Sandmeyer-type reactions to introduce a wide array of substituents at the 8-position.

The true synthetic power of this compound lies in the ability to combine these reaction pathways to construct fused heterocyclic systems. A bifunctional reagent could potentially react with both the 4-chloro and 8-amino groups in a one-pot or stepwise fashion to build new rings onto the quinoline framework. Such strategies are fundamental in creating novel scaffolds for medicinal chemistry and materials science. nih.govacs.org

Table 1: Potential Synthetic Transformations of this compound for Heterocycle Synthesis This table outlines hypothetical, yet chemically plausible, reactions based on the known reactivity of the functional groups present in the title compound.

| Starting Material | Reagent(s) | Key Transformation(s) | Potential Product Class |

|---|---|---|---|

| This compound | Various Amines (e.g., Piperidine) | Nucleophilic substitution of 4-Cl | 4,8-Diamino-2-methylquinolines |

| This compound | Thiols (e.g., Thiophenol) | Nucleophilic substitution of 4-Cl | 8-Amino-2-methyl-4-(arylthio)quinolines |

Utility in Catalyst Development and Ligand Design for Transition Metal Chemistry

The 8-aminoquinoline (B160924) moiety is a classic and powerful bidentate chelating ligand in coordination chemistry. nih.govnasa.gov The quinoline nitrogen and the exocyclic amino nitrogen form a stable five-membered ring upon coordination to a metal center. nih.gov This N,N-donor ligand framework has been used to stabilize a wide variety of transition metals, including ruthenium, rhenium, palladium, copper, and zinc, creating complexes with applications in catalysis and materials science. nih.govnih.govrsc.org

This compound is poised to be an excellent ligand with tunable properties. The core 8-aminoquinoline structure provides strong chelation, while the substituents at the 2- and 4-positions allow for the fine-tuning of the resulting metal complex's properties:

Steric Effects : The 2-methyl group is positioned adjacent to the quinolinic nitrogen donor atom. This steric bulk can influence the coordination geometry of the metal center, affect the stability of the complex, and modulate the reactivity of catalysts derived from it. elsevierpure.com

Electronic Effects : The 4-chloro substituent acts as an electron-withdrawing group, which reduces the electron density on the quinoline ring system. This modification of the ligand's electronic properties alters the Lewis basicity of the nitrogen donors, which in turn impacts the metal-ligand bond strength and the redox potential of the metal center. elsevierpure.comrsc.org Such electronic tuning is a key strategy in catalyst design.

Derivatives of 8-aminoquinoline have been successfully employed as directing groups in C-H bond functionalization reactions and as ligands in various catalytic transformations. rsc.orgresearchgate.netacs.org Therefore, metal complexes of this compound hold significant potential as catalysts for a range of organic reactions.

Table 2: Representative Metal Complexes with Substituted 8-Aminoquinoline Ligands This table showcases examples from the literature to illustrate the coordination potential of the 8-aminoquinoline scaffold.

| Ligand | Metal | Complex Type / Geometry | Application / Finding | Reference |

|---|---|---|---|---|

| 8-Aminoquinoline | Rhenium(I) | fac-Re(CO)₃(8-AQ)Cl |

Bidentate N,N coordination confirmed by X-ray crystallography. | nih.gov |

| 8-Aminoquinoline | Ruthenium(II) | [Ru(bpy)₂(8-AQ)]²⁺ |

Oxidative polymerization of the complex to form an electroactive polymer film. | rsc.org |

| 8-Aminoquinoline | Copper(II) | Bis(aminoquinoline) complex | Stronger Cu(II) binding affinity compared to Zn(II); inhibition of ROS production. | nih.gov |

| N-(quinolin-8-yl)pivalamide | Nickel(II) | Ni([AQ]-κN,N)₂ |

Mechanistic studies in Ni-catalyzed C(sp³)–H arylation. | acs.org |

| 8-Aminoquinoline | Palladium(II) | Pd(OAc)₂ complex (in situ) |

Directing group for diastereoselective β-arylation of C(sp³)–H bonds. | researchgate.net |

Precursor in the Synthesis of Functional Organic Materials and Polymers (if applicable)

The bifunctional nature of this compound makes it a prospective monomer for the synthesis of novel polymers and functional organic materials. Polyquinolines are a class of polymers known for their excellent thermal stability and desirable optical and electrical properties. rsc.org

Two primary polymerization pathways can be envisioned for this monomer:

Polycondensation : The presence of an amino group and a reactive chloro group allows for step-growth polymerization. For instance, self-polycondensation via an Ullmann-type coupling could potentially form a poly(8-amino-2-methylquinoline). Alternatively, reaction with other bifunctional co-monomers, such as diacyl chlorides or diboronic acids, could lead to novel polyamides or other polymer classes incorporating the quinoline unit into the backbone. The synthesis of polymers from amino-functionalized monomers is a well-established strategy. nih.govrsc.org

Electropolymerization : It has been demonstrated that metal complexes of 8-aminoquinoline can undergo oxidative electropolymerization to form conductive, electroactive polymer films on electrode surfaces. rsc.org A metal complex of this compound could similarly be used to generate a functional polymer film, with the substituents influencing the polymerization process and the final properties of the material.

While the direct use of this compound in polymer synthesis is not yet documented, the established principles of polymer chemistry and the known reactivity of its functional groups strongly suggest its potential as a valuable monomer for creating new functional materials. tubitak.gov.tr

Development of Fluorescent Probes and Chemical Sensors (if applicable)

Quinoline and its derivatives are prominent fluorophores used in the development of chemical sensors, particularly for the detection of metal ions. mdpi.comcrimsonpublishers.comresearchgate.net The 8-aminoquinoline scaffold is especially effective as a receptor for transition metal ions like Zn(II) and Cd(II). daneshyari.comdaneshyari.comresearchgate.net

The sensing mechanism often relies on processes like Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). rsc.orgresearchgate.net In a typical "turn-on" sensor, the free ligand is weakly fluorescent due to non-radiative decay processes. Upon binding a target metal ion, the 8-aminoquinoline moiety forms a rigid chelate structure. This rigidity restricts intramolecular vibrations and rotations, inhibiting non-radiative decay pathways and causing a significant increase in fluorescence intensity. researchgate.netrsc.org

This compound is a promising candidate for designing such a fluorescent probe. The photophysical properties of a fluorophore are highly sensitive to its substitution pattern:

The electron-donating 2-methyl group and the electron-withdrawing 4-chloro group create a "push-pull" electronic system that can be used to tune the absorption and emission wavelengths of the molecule. nih.gov

These substituents would also modulate the binding affinity and selectivity of the ligand for different metal ions, allowing for the design of sensors targeted to specific analytes. beilstein-journals.orgresearchgate.net

The development of fluorescent probes based on this scaffold could lead to new tools for bioimaging and environmental monitoring. crimsonpublishers.comrsc.org

Table 3: Properties of Representative 8-Aminoquinoline-Based Fluorescent Probes This table summarizes data for related sensors from the literature to illustrate the potential of the this compound scaffold.

| Probe Structure | Target Ion(s) | Sensing Mechanism | Key Observation | Reference |

|---|---|---|---|---|

| N-8-aminoquinolinylglycinamide | Zn(II), Cd(II) | Chelation/Deprotonation | Selective fluorescence enhancement ("turn-on"). | daneshyari.comresearchgate.net |

| N,N′-bis(8-quinolyl)malondiamide | Cu(II), Co(II), Ni(II) | Chelation | Fluorescence quenching upon metal binding. | rsc.org |

| 8-hydroxy-5-N,N-dimethylaminosulfonylquinoline | Zn(II) | Deprotonation and Chelation | More sensitive detection than related dansylamide (B1669799) derivatives. | researchgate.net |

| (E)-3-((2-(4,6-dimethylpyrimidin-2-yl)hydrazono)methyl)quinolin-2-ol | Zn(II), Mg(II) | CHEF / PET | "Turn-on" fluorescence response with high selectivity. | rsc.org |

Investigations into the Biological Interactions and Mechanisms of 4 Chloro 2 Methylquinolin 8 Amine and Its Analogs

Molecular Target Identification and Binding Affinities

The biological activity of quinoline (B57606) derivatives is predicated on their interaction with specific molecular targets. Research has identified several proteins and cellular structures that bind to these compounds, initiating a cascade of downstream effects.

For certain quinoline-benzimidazole hybrids, molecular docking studies have suggested potential binding to protein kinases. For instance, a novel 7-chloro-4-aminoquinoline-benzimidazole hybrid demonstrated a strong binding affinity for the tyrosine-protein kinase c-Src, with a calculated binding energy of -119.99 kcal/mol. mdpi.com The binding was characterized by the formation of hydrogen bonds with key amino acid residues in the active site, such as Glu310 and Asp404, alongside various van der Waals interactions. mdpi.com This interaction suggests that inhibition of signaling pathways regulated by c-Src could be a primary mechanism of action for this class of analogs.

In other studies, the cellular cytoskeleton has been identified as a target. A novel 2-phenyl-4-quinolone analog, known as CWC-8, was found to disrupt microtubule polymerization. nih.gov In vitro tubulin polymerization assays showed that the compound led to a profound decrease in polymerized tubulin levels, indicating that the microtubular cytoskeleton is a key cellular target. nih.gov This interaction is a common mechanism for anticancer agents that arrest the cell cycle.

Enzyme Inhibition/Activation Mechanisms

The bioactivity of quinoline analogs is frequently linked to the modulation of enzyme activity. These compounds have been shown to both inhibit and, in some cases, activate various enzymes, leading to significant physiological consequences.

Enzyme Inhibition: A primary mechanism for the antimalarial activity of 4-aminoquinolines is the inhibition of hemozoin formation. These compounds are believed to interfere with the polymerization of heme into β-hematin (hemozoin) in the parasite's food vacuole, a critical detoxification process. nih.govresearchgate.net The inhibitory activity is correlated with the compound's ability to associate with hematin. nih.gov

Quinoline derivatives have also been identified as potent inhibitors of protein kinases involved in cell growth and survival signaling.

Akt/mTOR Pathway: The quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine has been shown to suppress the Akt/mTOR signaling pathway in pancreatic cancer cells. nih.gov

Tyrosine Kinases: Analogs such as 2-chloroquinazoline (B1345744) derivatives have been developed as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov Similarly, 7-chloro-4-aminoquinoline-benzimidazole hybrids have been shown through molecular docking to target tyrosine-protein kinase c-Src. mdpi.com

Other Enzymes: Various 8-hydroxyquinoline (B1678124) derivatives have been reported to inhibit enzymes such as Cathepsin B, KDM4 histone demethylases, and lipoxygenase (LOX). nih.gov

Enzyme Activation: Conversely, some quinoline analogs promote the activation of enzymes involved in programmed cell death. The quinolone analog CWC-8 was observed to increase the activity of Cyclin-Dependent Kinase 1 (CDK1) during G2/M arrest. nih.gov The same compound also promoted the activity of caspases-3, -8, and -9, which are critical executioner and initiator caspases in the apoptotic cascade. nih.gov

A summary of enzyme interactions is provided in the table below.

Table 1: Enzyme Interactions of Quinoline Analogs| Enzyme/Process | Interaction | Compound Class/Example | Reference |

|---|---|---|---|

| β-Hematin Polymerization | Inhibition | 4-Aminoquinolines | nih.govresearchgate.net |

| Akt/mTOR Pathway | Inhibition | 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | nih.gov |

| c-Src Tyrosine Kinase | Inhibition (Predicted) | 7-Chloro-4-aminoquinoline-benzimidazole hybrid | mdpi.com |

| Cyclin-Dependent Kinase 1 (CDK1) | Activation | 2-Phenyl-4-quinolone (CWC-8) | nih.gov |

| Caspases-3, -8, -9 | Activation | 2-Phenyl-4-quinolone (CWC-8) | nih.gov |

| Lipoxygenase (LOX) | Inhibition | 8-Hydroxyquinoline derivatives | nih.gov |

Receptor Ligand Interactions and Modulatory Effects

While much of the research has focused on intracellular targets and enzymes, some quinoline analogs have been shown to interact with cell surface receptors, particularly those involved in apoptosis.

Studies on the 2-phenyl-4-quinolone analog CWC-8 demonstrated a time-dependent increase in the protein levels of the Fas/CD95 death receptor and its associated Fas-associated death domain (FADD) protein. nih.gov Fas/CD95 is a member of the tumor necrosis factor (TNF) receptor superfamily. Its activation by its ligand (FasL) or by certain chemical agents triggers the extrinsic pathway of apoptosis by recruiting FADD and pro-caspase-8, leading to the activation of the caspase cascade. The upregulation of Fas/CD95 and FADD by CWC-8 suggests that this compound can sensitize cells to or directly induce apoptosis via this receptor-mediated pathway. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of quinoline-based compounds. Research has systematically explored how modifications to the quinoline core and its side chains affect biological activity.

The nature and position of substituents on the quinoline ring system dramatically influence the compound's biological profile, including its antimalarial and anticancer activities.

Position 2: In 8-aminoquinolines, introducing substituents like benzyloxy at the 2-position can produce radical curative activity, though often less potent than the parent compound, primaquine. who.int

Position 3: The introduction of a methyl group at the 3-position of the quinoline nucleus has been found to reduce antimalarial activity. pharmacy180.com

Position 4: The amino side chain at position 4 is critical for the activity of many quinoline drugs like chloroquine (B1663885). The length of the alkyl chain between nitrogen atoms is optimal at 2-5 carbons. pharmacy180.com For some styrylquinolines, a dimethylaminoethylamine side chain was found to be superior to a dimethylaminobutylamine chain. nih.gov

Position 7: The 7-position is a key modulator of activity. A 7-chloro group is considered optimal for the antimalarial activity of 4-aminoquinolines. pharmacy180.com Electron-withdrawing groups (such as chloro, trifluoromethyl, or nitro) at this position lower the pKa of the quinoline ring nitrogen, which influences drug accumulation in the acidic food vacuole of the malaria parasite. nih.govresearchgate.net The antiplasmodial activity has been shown to be directly proportional to β-hematin inhibitory activity, which in turn correlates with the electron-withdrawing capacity of the 7-substituent. nih.govresearchgate.net

Position 8: An additional methyl group at the 8-position has been shown to abolish the antimalarial activity of certain 4-substituted quinolines. pharmacy180.com

The table below summarizes key SAR findings for quinoline derivatives.

Table 2: Summary of Structure-Activity Relationship Findings for Quinoline Analogs| Position on Quinoline Ring | Substituent Effect | Resulting Activity Change | Reference |

|---|---|---|---|

| 3 | Methyl group | Reduced antimalarial activity | pharmacy180.com |

| 4 | Hydroxyl on side chain amine | Reduced toxicity | pharmacy180.com |

| 4 | Aromatic ring in side chain | Reduced toxicity and activity | pharmacy180.com |

| 7 | Chloro group | Optimal for antimalarial activity | pharmacy180.com |

| 7 | Electron-withdrawing groups | Lowered pKa, correlated with increased antiplasmodial activity | nih.govresearchgate.net |

| 8 | Methyl group | Abolished antimalarial activity in some 4-substituted quinolines | pharmacy180.com |

Stereochemistry can play a significant role in the biological activity and toxicity of chiral quinoline compounds. A notable example is the antimalarial drug chloroquine. Studies have shown that the D-isomer of chloroquine is less toxic than its L-isomer, highlighting the importance of stereochemical configuration for the therapeutic index of these drugs. pharmacy180.com

Cell-Based Assays for Mechanistic Understanding of Cellular Responses (e.g., inhibition of proliferation, apoptosis induction pathways)

Cell-based assays are fundamental tools for elucidating the cellular mechanisms of action of quinoline derivatives. These assays have confirmed that many analogs exert their effects by inhibiting cell proliferation and inducing programmed cell death (apoptosis).

Inhibition of Proliferation: The cytotoxic and anti-proliferative effects of numerous quinoline analogs have been quantified in various cancer cell lines using assays like MTT and sulforhodamine B (SRB).

The 2-phenyl-4-quinolone analog CWC-8 inhibited the viability of human osteogenic sarcoma U-2 OS cells in a dose- and time-dependent manner, with an IC50 value of 4.97 µM. nih.gov

A series of 4-aminoquinoline (B48711) derivatives showed significant cytotoxicity against human breast cancer cell lines MCF7 and MDA-MB-468, with the most active compound, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, displaying a GI50 of 7.35 µM against MDA-MB-468 cells. nih.gov

The quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine reduced the viability of pancreatic cancer cell lines PANC-1 and MIA PaCa-2 in a concentration-dependent manner (2–16 µM). nih.gov

Table 3: Anti-proliferative Activity of Selected Quinoline Analogs

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| CWC-8 | U-2 OS | IC50 | 4.97 | nih.gov |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | GI50 | 7.35 | nih.gov |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | GI50 | 8.22 | nih.gov |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | AGS | IC50 | 1.73 | nih.gov |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | HepG2 | IC50 | 2.04 | nih.gov |

Apoptosis Induction Pathways: Multiple studies have confirmed that quinoline derivatives induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Extrinsic Pathway: CWC-8 treatment led to increased levels of the Fas/CD95 receptor and FADD, along with activation of caspase-8, the initiator caspase of the extrinsic pathway. nih.gov

Intrinsic Pathway: The induction of the intrinsic pathway is evidenced by several key events. Treatment with CWC-8 resulted in a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, the release of cytochrome c from the mitochondria into the cytosol, and the activation of caspase-9 (the initiator caspase of the intrinsic pathway) and caspase-3. nih.gov Similarly, other quinoline derivatives have been shown to induce disruption of the mitochondrial membrane potential. mdpi.com The induction of apoptosis by some compounds is mediated by caspase-8, which can cleave Bid to tBid, thereby linking the extrinsic pathway to the mitochondrial pathway. mdpi.com

Autophagy: In addition to apoptosis, some quinoline derivatives can induce autophagic cell death. The compound 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine was found to induce autophagy in pancreatic cancer cells, characterized by the formation of cytoplasmic vacuoles and an increase in the autophagy marker LC3-II. nih.gov

These cell-based findings demonstrate that quinoline analogs can potently inhibit cancer cell growth by activating complex and interconnected cell death pathways.

Structural Biology Approaches to Elucidate Protein-Ligand Complexes (e.g., X-ray Co-crystallography)

Structural biology provides indispensable tools for visualizing the three-dimensional architecture of protein-ligand complexes at an atomic level. Techniques such as X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM), are pivotal in drug discovery and development. nih.gov They allow for a detailed understanding of binding modes, conformational changes, and the specific molecular interactions that govern the affinity and specificity of a ligand for its protein target. nih.gov While direct X-ray co-crystallography data for 4-chloro-2-methylquinolin-8-amine complexed with a protein target is not publicly available, the structural elucidation of its analogs provides significant insights into the potential binding mechanisms of this class of compounds.

The foundational compound, 8-aminoquinoline (B160924), has been successfully co-crystallized with a protein target, providing a blueprint for how this scaffold interacts within a biological binding pocket. This structural information is critical for computational approaches like molecular docking and for guiding the rational design of more potent and selective derivatives.

For many quinoline-based compounds, particularly those developed as antimalarials, a primary mode of action involves interaction with heme, preventing its detoxification by the parasite into hemozoin. nih.govwikipedia.org While these are not typically protein-ligand complexes in the traditional sense, structural studies of these interactions are crucial. Furthermore, metal complexes of quinoline derivatives have been synthesized and structurally characterized to enhance their therapeutic properties. mdpi.com

In cases where experimental structures are lacking, computational methods play a vital role. Molecular docking studies, using existing crystal structures of target proteins, are frequently employed to predict the binding poses and affinities of quinoline analogs. For instance, the crystal structure of human sirtuin 1 (SIRT1) has been used to computationally model the binding of 8-aminoquinoline-based metal complexes, suggesting potential binding modes and interactions within the enzyme's active site. acs.org

Below is a summary of available structural data for a key analog of this compound and an example of a protein structure used for docking studies of related compounds.

Table 1: X-ray Crystallography Data for 8-Aminoquinoline Analog

| Compound Name | PDB ID | Protein Target | Resolution (Å) | Key Interactions & Findings |

| 8-Aminoquinoline | 3R49 | Not specified in entry | Not specified | The structure confirms the binding pose of the 8-aminoquinoline scaffold, providing a reference for structure-activity relationship studies. nih.gov |

Table 2: Protein Structure Utilized in Docking Studies of Analogs

| Protein Name | PDB ID | Ligand in Crystal Structure | Organism | Relevance to Quinoline Analogs |

| Sirtuin 1 (SIRT1) | 5BTR | Resveratrol | Homo sapiens | Used for in silico molecular docking to predict the binding modalities of 8-aminoquinoline-based metal complexes as potential SIRT1 activators. acs.org |

The insights gained from the crystal structure of 8-aminoquinoline and the computational modeling of its derivatives against known protein structures underscore the power of structural biology approaches. These methods are essential for understanding the molecular basis of the biological activity of the broader quinoline class and for the future development of novel therapeutic agents based on the this compound scaffold.

Future Research Directions and Challenges in 4 Chloro 2 Methylquinolin 8 Amine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of quinoline (B57606) derivatives often involves harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. tandfonline.combenthamdirect.com Consequently, a major focus of future research is the development of greener, more sustainable, and atom-economical synthetic pathways to 4-Chloro-2-methylquinolin-8-amine and its analogs.

Key areas of exploration include:

Nanocatalysis: The use of nanocatalysts offers a promising alternative for the efficient synthesis of quinolines. nih.govacs.org These catalysts can lead to faster reactions, higher yields, and easier recovery and reuse, contributing to a more sustainable process. nih.gov For instance, copper-based nanocatalysts have been successfully employed in various quinoline syntheses. acs.org

One-Pot Procedures: Designing one-pot syntheses, where multiple reaction steps are carried out in the same vessel, can significantly reduce waste and improve efficiency. rsc.org Methods that utilize readily available starting materials like substituted o-nitrotoluenes and avoid transition metal catalysis are particularly attractive for their atom economy. rsc.orgresearchgate.net

Green Solvents and Catalysts: The use of environmentally benign solvents, such as water, and biocatalysts like malic acid, are central to green chemistry approaches for quinoline synthesis. tandfonline.com Microwave-assisted synthesis in aqueous media has also shown promise in accelerating these reactions. tandfonline.com

Atom-Economical Reactions: Strategies that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. rsc.orgmdpi.com This includes developing novel catalytic systems, such as those based on cobalt complexes, that facilitate atom-economical transformations. rsc.org

Exploration of Novel Reactivity Patterns and Unprecedented Derivatization

The 4-chloro and 8-amino groups on the 2-methylquinoline (B7769805) core provide reactive handles for a wide range of chemical transformations. Future research should focus on exploring novel reactivity patterns to generate unprecedented derivatives with unique properties.

Key areas for investigation include:

C-H Functionalization: Direct functionalization of the quinoline ring through C-H activation is a powerful and atom-economical strategy for introducing new substituents. nih.gov Exploring regioselective C-H functionalization can lead to the synthesis of novel derivatives that are difficult to access through traditional methods. nih.gov

Electrophilic Cyclization: The electrophilic cyclization of N-(2-alkynyl)anilines is a versatile method for synthesizing substituted quinolines, including those with halogens at the 3-position. nih.gov Further exploration of this methodology could yield a diverse library of this compound analogs.

Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. mdpi.com Investigating a broader range of nucleophiles and reaction conditions can expand the accessible chemical space.

Domino and Cascade Reactions: Designing multi-component cascade reactions can enable the rapid construction of complex molecular architectures from simple starting materials. acs.org This approach can lead to the discovery of novel hybrid heterocyclic molecules with interesting biological activities.

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry plays an increasingly vital role in modern drug discovery and materials science. Integrating advanced computational methods can accelerate the design and development of new this compound derivatives.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can be used to predict the molecular structure, stability, and electronic properties of quinoline derivatives. rsc.orgresearchgate.netrsc.orgnih.govnih.gov This information can guide the synthesis of new compounds with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can identify the key structural features that are responsible for the biological activity of a series of compounds. nih.govnih.govmdpi.com This allows for the rational design of more potent and selective molecules.

Molecular Docking: Molecular docking simulations can predict the binding mode of a ligand to its biological target. nih.govnih.gov This is a valuable tool for understanding the mechanism of action and for designing new inhibitors.

Deeper Elucidation of Biological Interaction Mechanisms and Target Selectivity

While quinoline derivatives are known to exhibit a wide range of biological activities, a deeper understanding of their mechanisms of action and target selectivity is crucial for the development of safe and effective therapeutic agents. benthamdirect.comacs.org

Future research should focus on:

Target Identification: Identifying the specific biological targets of this compound and its derivatives is a primary objective. This can be achieved through a combination of experimental techniques and computational approaches.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is essential. This includes studying their interactions with enzymes, receptors, and other biomolecules. nih.gov

Selectivity Profiling: Assessing the selectivity of these compounds for their intended targets over other related proteins is critical to minimize off-target effects. nih.gov For instance, some quinoline derivatives have shown selectivity for certain proteasome subunits. nih.gov

Expanding Applications in Interdisciplinary Scientific Fields

The unique properties of this compound and its derivatives make them promising candidates for applications beyond traditional medicinal chemistry.

Potential interdisciplinary applications include:

Chemical Biology: Quinoline-based fluorescent probes can be used to visualize and track biological processes in living cells. nanobioletters.comresearchgate.net The development of new probes based on the this compound scaffold could enable the study of a wide range of biological phenomena.

Nanomedicine: The incorporation of quinoline derivatives into nanocarriers can improve their delivery to target tissues and enhance their therapeutic efficacy. neuroquantology.com This is a particularly promising strategy for the development of new anticancer agents. neuroquantology.com

Biosensors: Functionalized quinolines can be used as recognition elements in biosensors for the detection of various analytes, including metal ions and antibiotics. nanobioletters.commdpi.com The development of electrotextiles coated with functionalized polypyrrole containing quinoline moieties is an emerging area of research. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to prepare 4-Chloro-2-methylquinolin-8-amine, and how are intermediates validated?

- Methodology : Synthesis often involves functionalizing quinoline precursors. For example, introducing the chloro group at position 4 via electrophilic aromatic substitution, followed by amination at position 8. A plausible route includes:

Starting with 2-methylquinolin-8-amine (: mp 56–58°C, MW 158.2) and chlorinating at position 4 using reagents like POCl₃ or N-chlorosuccinimide under controlled conditions.

Reductive amination or nucleophilic substitution (e.g., replacing a halogen at position 8 with ammonia or amines).

- Validation : Intermediate purity is confirmed via TLC and HPLC (≥95% purity, as in ). Final characterization combines melting point analysis, ¹H/¹³C NMR, and high-resolution mass spectrometry.

- Key Considerations : Optimize reaction temperature and stoichiometry to avoid over-chlorination or side products.

- Reference :

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Techniques :

¹H/¹³C NMR : Analyze aromatic proton environments (e.g., coupling constants for substituent positions) and carbon chemical shifts.

IR Spectroscopy : Confirm NH₂ stretches (~3300–3500 cm⁻¹) and C-Cl vibrations (~550–750 cm⁻¹).

Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₀ClN₂).

- Data Interpretation : Compare experimental data with computational predictions (DFT) or databases (PubChem). Discrepancies in NMR splitting patterns may indicate tautomerism or rotational barriers.

- Reference :

Advanced Research Questions

Q. How can X-ray crystallography resolve anisotropic displacement ambiguities in this compound?

- Procedure :

Grow single crystals via slow evaporation (e.g., methanol/water).

Collect diffraction data (Mo/Kα radiation) and refine using SHELXL ( ).

Model anisotropic displacement parameters (ADPs) with ORTEP-3 ( ) to visualize thermal ellipsoids.

- Example : For a related chloro-methylquinoline derivative (), the quinoline ring exhibited planarity (RMSD 0.04 Å), with intermolecular N–H···N hydrogen bonds stabilizing the lattice.

- Troubleshooting : If ADPs suggest disorder, apply twin refinement (SHELXL) or use higher-resolution data.

- Reference :

Q. How do steric and electronic effects of the 4-chloro and 2-methyl groups influence tautomerism in this compound?

- Analysis :

Electronic Effects : The electron-withdrawing chloro group at position 4 reduces electron density at the quinoline core, potentially stabilizing the amino tautomer.

Steric Effects : The 2-methyl group may hinder rotation, favoring specific tautomeric or conformational states.

- Experimental Validation : Compare NMR data in polar vs. nonpolar solvents. For example, in DMSO-d₆, intramolecular hydrogen bonding may lock the amino group in a planar configuration.

- Computational Support : Perform DFT calculations (e.g., Gaussian) to model tautomeric energy differences.

- Reference :

Q. What strategies address contradictions between NMR and computational modeling for proton environments in this compound?

- Approach :

Cross-Validation : Use 2D NMR (COSY, HSQC) to assign protons unambiguously.

Solvent Effects : Model solvent interactions (e.g., PCM in Gaussian) to align computational and experimental shifts.

Dynamic Effects : Consider averaging due to rapid proton exchange or ring puckering, which may obscure splitting patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.